8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS: 866865-95-4) is a synthetic quinoline derivative with a molecular formula of C28H25NO6 and a molecular weight of 471.5 g/mol . Its structure comprises a [1,4]dioxino[2,3-g]quinolin-9-one core substituted with a 4-ethoxybenzoyl group at position 8 and a 4-methoxyphenylmethyl moiety at position 4.
Properties
IUPAC Name |
8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-3-33-21-10-6-19(7-11-21)27(30)23-17-29(16-18-4-8-20(32-2)9-5-18)24-15-26-25(34-12-13-35-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDFKJHKYNWODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of 4-ethoxybenzoyl chloride with appropriate amines or other nucleophiles.
Cyclization Reactions: Subsequent steps may involve cyclization reactions to form the dioxinoquinoline core.
Functional Group Modifications: Final steps often include modifications of functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Quinoline Core
The target compound is part of a broader family of [1,4]dioxino[2,3-g]quinolin-9-one derivatives. Key structural analogs include:
Key Observations :
Core Modifications in Related Scaffolds
Compounds with modified cores but similar substituent patterns include:
- 6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinoline (CAS: N/A) : This tetrahydroisoquinoline derivative features a 3,4,5-trimethoxyphenyl group, highlighting the role of methoxy clusters in targeting enzymes like histone deacetylases (HDACs).
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) : A simpler quinoline derivative with a 4-methoxyphenyl group, demonstrating the importance of methoxy positioning in modulating bioactivity.
Pharmacological and Physicochemical Comparisons
Bioactivity and Target Interactions
Pharmacokinetic Predictions
| Parameter | Target Compound | 8-Benzoyl-6-(4-fluorobenzyl) | 4k (Quinoline Derivative) |
|---|---|---|---|
| Hydrogen Bond Acceptors | 7 | 6 | 3 |
| Rotatable Bonds | 7 | 4 | 5 |
| Polar Surface Area | 74.3 Ų | 55.8 Ų | 65.2 Ų |
Implications :
Biological Activity
The compound 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS Number: 866865-95-4) is a complex organic molecule belonging to the quinoline class. Its unique structure suggests potential for diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings.
- Molecular Formula : C28H25NO6
- Molecular Weight : 471.5012 g/mol
- SMILES Representation : CCOc1ccc(cc1)C(=O)c1cn(Cc2ccc(cc2)OC)c2c(c1=O)cc1c(c2)OCCO1
Biological Activity Overview
Research on related quinoline compounds has indicated several biological activities, which may extend to 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one. Key areas of investigation include:
Antimicrobial Activity
Quinoline derivatives are known for their antibacterial properties. A study on similar compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA synthesis.
Anticancer Properties
Quinoline-based compounds have been extensively studied for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, quinones can inhibit topoisomerases and kinases, which are crucial for cancer cell proliferation.
Table 1: Biological Activities of Related Quinoline Compounds
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives found that modifications similar to those in 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Screening : In vitro assays revealed that quinoline derivatives led to a reduction in cell viability in various cancer cell lines (e.g., HeLa and MCF-7). The apoptosis mechanism was confirmed through flow cytometry.
- Enzyme Interaction Studies : Investigations into the inhibitory effects on specific kinases showed that certain functional groups in similar quinoline structures could significantly reduce enzyme activity linked to cancer progression.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of quinoline derivatives. Studies suggest that modifications to the chemical structure can enhance solubility and absorption rates in biological systems. This is crucial for developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing derivatives of this compound?
- Methodological Answer : Derivatives can be synthesized via multi-step reactions involving reductive amination, catalytic hydrogenation, and cyclocondensation. For example:
- Reduction : Use LiAlH₄ in THF to reduce nitrovinyl intermediates (yield ~61%) .
- Cyclization : Reflux with aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol to form fused quinoline-dioxane frameworks, monitored by TLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol for single-crystal growth .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) using a CCD detector. Refinement via SHELXL97 with riding hydrogen models (C–H = 0.95–1.00 Å, ) . Key metrics include dihedral angles (e.g., 7.55° between aromatic rings) and π-π stacking distances (3.612–3.771 Å) .
Q. What spectroscopic methods are used for characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling constants (e.g., for CH₂ groups) .
- IR : Identify functional groups (e.g., C=O at ~1659 cm⁻¹) .
- HPLC : Assess enantiomeric purity (e.g., 99% ee using chiral columns) .
Advanced Research Questions
Q. How can discrepancies in NMR data during derivative synthesis be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria.
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) .
- Crystallography : Resolve ambiguity via SC-XRD to confirm regiochemistry .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Pd/C with chiral ligands (e.g., BINAP) for hydrogenation .
- Chromatography : Chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers (purity >99% ee) .
- Kinetic Resolution : Optimize reaction time/temperature to favor one enantiomer .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Introduce electron-donating/withdrawing groups (e.g., methoxy, bromo) at the 4-ethoxybenzoyl or 4-methoxyphenyl positions .
- Biological Assays : Test ATP-sensitive potassium channel modulation (IC₅₀ via patch-clamp electrophysiology) .
- Statistical Design : Use randomized block designs (split-split plot) to assess variables (e.g., solvent, catalyst) .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for cyclization steps .
- Catalyst Loading : Titrate Pd/C (5–10 wt%) in hydrogenation to balance cost and efficiency .
- Microwave Assistance : Reduce reaction time (e.g., from 16 h to 2 h) for reflux steps .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed cell lines, same ATP concentrations) .
- Meta-Analysis : Compare IC₅₀ values from multiple studies using ANOVA to identify outliers .
- Crystallographic Validation : Correlate activity with structural features (e.g., dihedral angles affecting binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
